molecular formula C20H12Br4Na2O8 B8022310 Disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;trihydrate

Disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;trihydrate

Cat. No. B8022310
M. Wt: 745.9 g/mol
InChI Key: MASXMTNVNASWNH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;trihydrate is a useful research compound. Its molecular formula is C20H12Br4Na2O8 and its molecular weight is 745.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Gene Expression Changes in Human Endothelial Cells

    Treatment with Disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;trihydrate (AMI-5) induces significant changes in gene expression in human endothelial cells. It suppresses genes associated with translational regulation and influences histone methylation, impacting pathways like interleukin-6 and activator protein-1 signaling (Okabe et al., 2014).

  • Molecular Structure Studies

    Research on the molecular structure of related compounds like disodium fluorescein octahydrate shows specific structural characteristics, such as distances between sodium and oxygen atoms, which could be relevant for understanding the structural aspects of this compound (Yamaguchi et al., 1997).

  • Use in Photosensitizers

    This compound has been used as a photosensitizer in the E/Z-isomerization of trienes, demonstrating its potential in photochemical applications (Pfoertner & Voelker, 1991).

  • Colorimetric Reagent for Nickel and Copper

    A study on a similar compound, Disodium ethyl bis(5-tetrazolylazo)acetate trihydrate, highlights its use as a colorimetric reagent for the quantitative determination of nickel and copper, suggesting potential applications in analytical chemistry (Jonassen et al., 1958).

  • Electrophilic Reactivity Analysis

    An investigation into the electrophilic reactivity of related compounds, such as tetrabromorhodamine, which is structurally similar to this compound, provides insights into their chemical behavior and potential applications in various fields (Ferreira et al., 2012).

  • Electroanalytical Studies of Biologically Active Compounds

    The electrochemical behavior of compounds like disodium 3, 3’ -azobis-(6-hydroxy-)benzoate, which shares some structural similarity, has been studied for potential applications in the analysis of biologically active compounds (Nigović et al., 2005).

properties

IUPAC Name

disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8Br4O5.2Na.3H2O/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;;;;;/h1-6,25H,(H,27,28);;;3*1H2/q;2*+1;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASXMTNVNASWNH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-].O.O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br4Na2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

745.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;trihydrate
Reactant of Route 2
Reactant of Route 2
Disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;trihydrate
Reactant of Route 3
Reactant of Route 3
Disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;trihydrate
Reactant of Route 4
Disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;trihydrate
Reactant of Route 5
Disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;trihydrate
Reactant of Route 6
Reactant of Route 6
Disodium;2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;trihydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.